Cas no 7687-79-8 (1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one)
1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3-dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one
- (9H-fluoren-9-yl)methyl 4,7-dioxoheptanoate
- 1,3-dichloro-5,6-dihydrocyclopenta[c]thiophen-4-one
- 1,3-Dichlor-5,6-dihydro-6-oxo-4H-cyclopenta< c> thiophen
- 1,3-Dichloro-5,6-dihydro-4H-cyclopenta(c)thio
- 1,3-dichloro-5,6-dihydro-4H-cyclopenta(c)thiophen-4-one
- 1,3-dichloro-5,6-dihydro-cyclopenta[c]thiophen-4-one
- 4-Oxo-1,3-dichlor-cyclopenta< c> thiophen
- AC1L7S2J
- AC1Q3HXR
- CTK2H8335
- NSC241113
- SureCN6803699
- 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one
- SCHEMBL6803699
- NSC-241113
- DTXSID30227667
- D77537
- 1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one
- 4H-Cyclopenta[c]thiophen-4-one, 1,3-dichloro-5,6-dihydro-
- EN300-22054377
- MESRLDSDCXYQMB-UHFFFAOYSA-N
- Z2375604116
- AMY2196
- NSC 241113
- UNII-EH6NJH3ATU
- EH6NJH3ATU
- 1,3-dichloro-5,6-dihydro-4H-cyclopenta(c)thiophene-4-one
- CS-W000071
- 7687-79-8
-
- MDL: MFCD00094480
- Inchi: 1S/C7H4Cl2OS/c8-6-3-1-2-4(10)5(3)7(9)11-6/h1-2H2
- InChI Key: MESRLDSDCXYQMB-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=C(S1)Cl)C(CC2)=O
Computed Properties
- Exact Mass: 205.93612
- Monoisotopic Mass: 205.9359913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 45.3Ų
Experimental Properties
- PSA: 17.07
1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR370103-250mg |
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 97% | 250mg |
£1350.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048082-250mg |
1,3-Dichloro-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 98% | 250mg |
¥13849.00 | 2024-07-28 | |
| Enamine | EN300-22054377-0.05g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 0.05g |
$289.0 | 2023-09-16 | |
| Enamine | EN300-22054377-0.1g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 0.1g |
$431.0 | 2023-09-16 | |
| Enamine | EN300-22054377-0.25g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 0.25g |
$615.0 | 2023-09-16 | |
| Enamine | EN300-22054377-0.5g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 0.5g |
$969.0 | 2023-09-16 | |
| Enamine | EN300-22054377-1.0g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 1.0g |
$1243.0 | 2023-07-09 | |
| Enamine | EN300-22054377-2.5g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 2.5g |
$2434.0 | 2023-09-16 | |
| Enamine | EN300-22054377-5.0g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 5.0g |
$3604.0 | 2023-07-09 | |
| Enamine | EN300-22054377-10.0g |
1,3-dichloro-4H,5H,6H-cyclopenta[c]thiophen-4-one |
7687-79-8 | 95% | 10.0g |
$5344.0 | 2023-07-09 |
1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one
Recent Advances in the Study of 1,3-Dichloro-4H,5H,6H-cyclopentacthiophen-4-one (CAS: 7687-79-8)
The compound 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one (CAS: 7687-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the versatility of 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one as a building block in the synthesis of heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy in forming thiophene-based scaffolds, which are crucial in the development of kinase inhibitors. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structural integrity of the synthesized derivatives.
In terms of biological activity, preliminary in vitro assays have shown that derivatives of 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one exhibit promising anti-inflammatory and anticancer properties. A collaborative study between academic and industrial researchers reported that these compounds selectively inhibit the NF-κB pathway, a key regulator of inflammation and cancer progression. The IC50 values for these derivatives ranged from 0.5 to 5 µM, indicating potent biological activity.
Another area of interest is the compound's potential in antimicrobial applications. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored its efficacy against drug-resistant bacterial strains. The results indicated that halogenated derivatives of 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one displayed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to mammalian cells.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one derivatives. Recent computational studies have employed molecular docking and dynamics simulations to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, providing insights into structural modifications that could enhance bioavailability and reduce off-target effects.
In conclusion, 1,3-dichloro-4H,5H,6H-cyclopentacthiophen-4-one represents a promising scaffold for the development of novel therapeutic agents. Ongoing research is focused on expanding its applications in drug discovery, particularly in the areas of oncology, inflammation, and infectious diseases. Future studies should prioritize in vivo validation and translational research to bridge the gap between laboratory findings and clinical applications.
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